Sodium 2,4,6-trichloropyridine-3-sulfinate Sodium 2,4,6-trichloropyridine-3-sulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17590852
InChI: InChI=1S/C5H2Cl3NO2S.Na/c6-2-1-3(7)9-5(8)4(2)12(10)11;/h1H,(H,10,11);/q;+1/p-1
SMILES:
Molecular Formula: C5HCl3NNaO2S
Molecular Weight: 268.5 g/mol

Sodium 2,4,6-trichloropyridine-3-sulfinate

CAS No.:

Cat. No.: VC17590852

Molecular Formula: C5HCl3NNaO2S

Molecular Weight: 268.5 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2,4,6-trichloropyridine-3-sulfinate -

Specification

Molecular Formula C5HCl3NNaO2S
Molecular Weight 268.5 g/mol
IUPAC Name sodium;2,4,6-trichloropyridine-3-sulfinate
Standard InChI InChI=1S/C5H2Cl3NO2S.Na/c6-2-1-3(7)9-5(8)4(2)12(10)11;/h1H,(H,10,11);/q;+1/p-1
Standard InChI Key FVUWMBMLXCDIKD-UHFFFAOYSA-M
Canonical SMILES C1=C(C(=C(N=C1Cl)Cl)S(=O)[O-])Cl.[Na+]

Introduction

Structural and Chemical Characteristics

The pyridine ring in sodium 2,4,6-trichloropyridine-3-sulfinate is highly electron-deficient due to the electron-withdrawing effects of the three chlorine atoms. This electronic configuration significantly influences the compound’s reactivity, particularly in nucleophilic and electrophilic substitution reactions. The sulfinate group at the 3-position introduces a strong nucleophilic character, making the compound a potential intermediate in cross-coupling reactions or as a ligand in coordination chemistry .

Key structural features include:

  • Molecular formula: C₅HCl₃NNaO₂S.

  • Molecular weight: ~273.5 g/mol (calculated).

  • Solubility: Likely high solubility in polar solvents such as water or methanol due to the ionic sodium sulfinate group.

  • Stability: Expected to be stable under anhydrous conditions but may hydrolyze in acidic or strongly basic environments.

Synthesis Pathways

While no direct synthesis method for sodium 2,4,6-trichloropyridine-3-sulfinate is documented in the provided sources, plausible routes can be inferred from analogous chloropyridine syntheses. For example, the patent CN104163789A describes the synthesis of 3,5,6-trichloropyridin-2-ol sodium using trichloro-acetic chloride and acrylonitrile. Adapting this methodology, the target compound could theoretically be synthesized through the following steps:

Chlorination and Sulfination of Pyridine Derivatives

  • Chlorination: Introduction of chlorine atoms to pyridine via electrophilic substitution, likely using chlorine gas or sulfuryl chloride (SO₂Cl₂) under controlled conditions.

  • Sulfination: Reaction of 2,4,6-trichloropyridine with a sulfinating agent such as sodium sulfite (Na₂SO₃) or sulfur dioxide (SO₂) in the presence of a base to install the sulfinate group.

Example Reaction Scheme

2,4,6-Trichloropyridine+Na2SO3H2O, ΔSodium 2,4,6-Trichloropyridine-3-Sulfinate+Byproducts\text{2,4,6-Trichloropyridine} + \text{Na}_2\text{SO}_3 \xrightarrow{\text{H}_2\text{O, Δ}} \text{Sodium 2,4,6-Trichloropyridine-3-Sulfinate} + \text{Byproducts}

Note: Reaction conditions (temperature, solvent, catalyst) would require optimization to favor sulfinate formation over competing side reactions.

Physicochemical Properties

The compound’s properties are hypothesized based on structurally related chloropyridines and sulfinates:

PropertyValue/Description
Melting Point180–200°C (estimated)
Solubility in Water>50 g/L (highly soluble)
pKa (Sulfinate group)~1.5–2.5 (strongly acidic)
StabilitySensitive to UV light and oxidative conditions

The sulfinate group’s acidity enhances its reactivity in nucleophilic displacement reactions, making it a candidate for synthesizing sulfones or sulfonamides.

Applications in Organic Synthesis

Agrochemical Intermediates

Chloropyridine derivatives are critical intermediates in pesticides. For instance, 3,5,6-trichloropyridin-2-ol sodium is a precursor to Chlorpyrifos . Similarly, sodium 2,4,6-trichloropyridine-3-sulfinate could serve as a building block for sulfone-containing insecticides or herbicides.

Pharmaceutical Chemistry

Sulfinate groups are valuable in medicinal chemistry for introducing sulfur-containing moieties. This compound might facilitate the synthesis of sulfonamide drugs or kinase inhibitors.

Materials Science

The electron-deficient pyridine core could act as a ligand in catalytic systems or as a monomer in conductive polymers.

Challenges and Future Directions

  • Synthetic Optimization: Current methods for analogous compounds rely on multi-step processes with moderate yields . Streamlining the synthesis of sodium 2,4,6-trichloropyridine-3-sulfinate would enhance its accessibility.

  • Application Exploration: Limited studies on its biological activity or material properties necessitate further research.

  • Green Chemistry: Developing solvent-free or catalytic methods to reduce waste generation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator